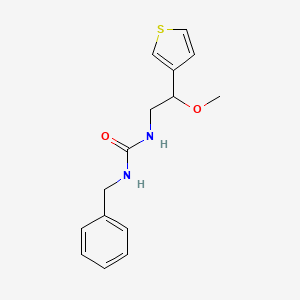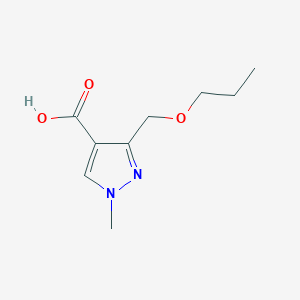methanone CAS No. 1114886-44-0](/img/structure/B2877764.png)
[4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Ethanone, 1-(3-chloro-4-methoxyphenyl)- is a related compound with the formula C9H9ClO2 and a molecular weight of 184.620 . Another related compound is 3'-Chloro-4'-methoxyacetophenone .
Synthesis Analysis
A one-pot synthesis of a tetra-substituted imidazole,4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), is reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . Molecular Structure Analysis
The molecular structure ofEthanone, 1-(3-chloro-4-methoxyphenyl)- can be viewed using Java or Javascript . The same applies to 3'-Chloro-4'-methoxyacetophenone . Physical and Chemical Properties Analysis
The molecular formula ofEthanone, 1-(3-chloro-4-methoxyphenyl)- is C9H9ClO2 and it has a molecular weight of 184.620 . The same applies to 3'-Chloro-4'-methoxyacetophenone .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Novel Synthesis Approaches : Research has been conducted on the synthesis of related benzothiazine and benzoxazine derivatives, highlighting innovative synthetic routes that could be applicable to the compound . For example, a two-step one-pot electrochemical synthesis approach for novel 8-amino-1,4-benzoxazine derivatives possessing anti-stress oxidative properties was developed, using similar starting materials (Largeron & Fleury, 1998).
Crystal Structure Characterization : The crystal and molecular structure of side products in benzothiazinone synthesis was reported, offering insights into the structural characterization crucial for understanding the chemical behavior of complex organic compounds (Eckhardt et al., 2020).
Photochemical Synthesis : Photo-reorganization of related compounds has been studied, presenting a green and convenient synthesis method for angular pentacyclics. This approach may offer alternative pathways for the synthesis or modification of the compound of interest (Dalal et al., 2017).
Potential Applications
Antimicrobial Activity : The synthesis and evaluation of antimicrobial activity of new pyridine derivatives, which share structural similarities, suggest potential applications in designing novel antimicrobial agents (Patel et al., 2011).
Antioxidant Properties : The antioxidant properties of derivatives have been studied, indicating potential applications in combating oxidative stress and related diseases (Çetinkaya et al., 2012).
Cancer Research : Compounds inhibiting tubulin polymerization and inducing apoptosis in cancer cells have been identified, highlighting a potential avenue for research into cancer therapeutics (Magalhães et al., 2013).
The detailed information provided here outlines the scientific research applications of related compounds and potential avenues for future research on 4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone. Given the structural complexity and potential reactivity of this compound, further studies could explore its utility in synthesis, material science, and as a precursor for pharmacologically active derivatives, while adhering to the specified exclusions and formatting requirements.
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact with various proteins and enzymes, influencing their function .
Mode of Action
This could result in alterations to cellular processes, potentially leading to the observed effects .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
A related compound has been found to have a high probability of human intestinal absorption and blood-brain barrier penetration .
Result of Action
It’s likely that its interaction with its targets leads to changes in cellular processes, potentially resulting in the observed effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and how effectively it interacts with its targets .
Propriétés
IUPAC Name |
[4-(3-chloro-4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO5S/c1-29-17-10-7-15(8-11-17)23(26)22-14-25(16-9-12-20(30-2)18(24)13-16)19-5-3-4-6-21(19)31(22,27)28/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJJLZVGXYNFQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2877686.png)

![2-chloro-N-(2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propyl)pyridine-3-carboxamide](/img/structure/B2877688.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile](/img/structure/B2877691.png)
![7-fluoro-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2877692.png)

![[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate](/img/structure/B2877695.png)
![1-[(Pyrrolidin-3-yl)methyl]imidazolidin-2-one](/img/structure/B2877698.png)
![[3-(2,2-Difluoroethoxy)phenyl]methanamine](/img/structure/B2877699.png)
![ethyl (3E)-3-cyano-2-oxo-4-{[4-(trifluoromethyl)phenyl]amino}but-3-enoate](/img/structure/B2877700.png)


![N-[(4-fluorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2877704.png)
